molecular formula C29H38N8O8 B607889 Guamecycline CAS No. 16545-11-2

Guamecycline

Cat. No.: B607889
CAS No.: 16545-11-2
M. Wt: 626.7 g/mol
InChI Key: FAMUIRDLAWWMCQ-AQFAATAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Guamecycline can be synthesized through a series of chemical reactions involving the formation of its core tetracycline structure followed by the addition of specific functional groups. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through solvent crystallization and freeze-drying techniques. These methods ensure the purity and stability of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Guamecycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of this compound .

Scientific Research Applications

Guamecycline has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of tetracycline derivatives.

    Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

    Medicine: It is used in the treatment of bacterial infections, particularly those caused by multidrug-resistant strains.

    Industry: It is used in the development of new antibiotics and other pharmaceutical products

Mechanism of Action

Guamecycline exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of the peptide chain, leading to an inhibition of bacterial growth . Notably, this compound can overcome common resistance mechanisms, such as efflux pumps and ribosomal protection proteins, making it effective against multidrug-resistant bacteria .

Comparison with Similar Compounds

  • Tetracycline
  • Doxycycline
  • Minocycline
  • Tigecycline

Comparison: Guamecycline is unique among tetracycline derivatives due to its enhanced ability to evade bacterial resistance mechanisms. Unlike other tetracyclines, this compound can effectively inhibit bacterial growth even in the presence of efflux pumps and ribosomal protection proteins . This makes it a potent option for treating infections caused by multidrug-resistant bacteria.

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N8O8/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34)/t14-,15-,20-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMUIRDLAWWMCQ-AQFAATAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13040-98-7 (di-hydrochloride)
Record name Guamecycline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301043159
Record name Guamecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16545-11-2
Record name Guamecycline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guamecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guamecycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GUAMECYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NQR4R6G3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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